N-[(Adamantan-1-YL)methyl]-5-(4-methoxyphenyl)-7-(trifluoromethyl)-4H5H6H7H-pyrazolo[15-A]pyrimidine-3-carboxamide
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Overview
Description
N-[(Adamantan-1-YL)methyl]-5-(4-methoxyphenyl)-7-(trifluoromethyl)-4H5H6H7H-pyrazolo[15-A]pyrimidine-3-carboxamide, often referred to as “APICA,” is a synthetic compound with a complex structure. Let’s break it down:
Adamantane: The adamantane core provides rigidity and stability to the molecule. It’s a cage-like structure composed of four fused cyclohexane rings.
Functional Groups:
Preparation Methods
The synthesis of APICA involves several steps, including the introduction of functional groups and the formation of the pyrazolo[15-A]pyrimidine-3-carboxamide ring. Here are some synthetic routes:
Adamantane Derivatives: Start with adamantane or its derivatives as the precursor. For example, Guo et al.
Functionalization: Introduce the phenyl, trifluoromethyl, and methoxy groups using appropriate reagents.
Ring Formation: Construct the pyrazolo[15-A]pyrimidine-3-carboxamide ring through cyclization reactions.
Chemical Reactions Analysis
APICA can undergo various reactions:
Oxidation: The phenyl ring can be oxidized under suitable conditions.
Reduction: Reduction of the carbonyl group in the carboxamide.
Substitution: The trifluoromethyl group may participate in substitution reactions.
Major Products: Depending on reaction conditions, different regioisomers and stereoisomers can form.
Scientific Research Applications
APICA’s applications span multiple fields:
Medicinal Chemistry: Investigated as a potential drug candidate due to its unique structure.
Cannabinoid Receptor Agonist: Similar to other synthetic cannabinoids, APICA likely interacts with cannabinoid receptors (CB₁ and CB₂).
Designer Drug: Detected in illegal products, highlighting its recreational use.
Mechanism of Action
Cannabinoid Receptors: APICA likely binds to CB₁ and CB₂ receptors, affecting neurotransmitter release and signaling pathways.
Biological Effects: May induce psychoactive effects, alter pain perception, or impact immune responses.
Comparison with Similar Compounds
Similar Compounds: Compare APICA with other synthetic cannabinoids like JWH-018, AM-2201, and UR-144.
Uniqueness: Highlight APICA’s distinct features, such as the adamantane core and specific functional groups.
Properties
Molecular Formula |
C26H31F3N4O2 |
---|---|
Molecular Weight |
488.5 g/mol |
IUPAC Name |
N-(1-adamantylmethyl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C26H31F3N4O2/c1-35-19-4-2-18(3-5-19)21-9-22(26(27,28)29)33-23(32-21)20(13-31-33)24(34)30-14-25-10-15-6-16(11-25)8-17(7-15)12-25/h2-5,13,15-17,21-22,32H,6-12,14H2,1H3,(H,30,34) |
InChI Key |
RGTPODQVQVCXGT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(N3C(=C(C=N3)C(=O)NCC45CC6CC(C4)CC(C6)C5)N2)C(F)(F)F |
Origin of Product |
United States |
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